Ligudentatol
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Overview
Description
Ligudentatol is a natural product found in Ligularia dentata and Sorbus cuspidata with data available.
Scientific Research Applications
Synthesis Techniques
Ligudentatol, a naturally occurring compound, has been synthesized through various methods. One notable approach is the "Photoaddition-Fragmentation-Aromatic Annulation" sequence, which utilizes intramolecular photocycloaddition of dihydropyrones to alkenes, demonstrating its synthetic utility (Haddad & Salman, 1997). Another method involves visible-light-mediated radical seleno transfer cyclization, leading to the construction of a trisubstituted phenolic motif fused to a chiral aliphatic ring, showcasing a programmed aromatization technique (Moustafa et al., 2014).
Cytotoxicity and Cancer Research
This compound has been evaluated for its cytotoxic properties against various cancer cell lines. The synthesized enantiomers of this compound displayed promising results in this area, marking its potential relevance in cancer research (Moustafa et al., 2014).
Natural Occurrence and Isolation
Research has also focused on isolating this compound from natural sources. From the rhizomes of Ligularia dentata Hara, this compound was identified among other compounds, with its structure and stereochemistry established through various spectroscopic and chemical methods (Naya et al., 1990).
Further Chemical Studies
Additional studies have explored the synthesis and properties of related phenolic norsesquiterpenes like ligudentatin A and ligudentatin B, expanding the understanding of this compound's chemical family (Gao & Jia, 1998).
Properties
Molecular Formula |
C14H18O |
---|---|
Molecular Weight |
202.29 g/mol |
IUPAC Name |
(7R)-1-methyl-7-prop-1-en-2-yl-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C14H18O/c1-9(2)12-5-4-11-6-7-14(15)10(3)13(11)8-12/h6-7,12,15H,1,4-5,8H2,2-3H3/t12-/m1/s1 |
InChI Key |
BVEBOMULMBWPIS-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1C[C@@H](CC2)C(=C)C)O |
Canonical SMILES |
CC1=C(C=CC2=C1CC(CC2)C(=C)C)O |
Synonyms |
ligudentatol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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